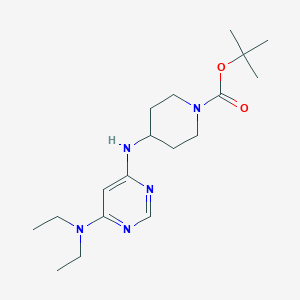

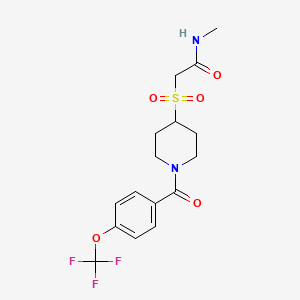

![molecular formula C15H19ClN2O3 B2655661 5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid CAS No. 551909-20-7](/img/structure/B2655661.png)

5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid” is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .

Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number, and/or the molecular and structural formulas .Aplicaciones Científicas De Investigación

Antimicrobial Applications

Research has identified compounds with piperazine moieties exhibiting significant antimicrobial activities. For example, derivatives of piperazinomethyl in 1,3,4-oxadiazole N-Mannich bases have displayed broad-spectrum antibacterial activities against pathogenic Gram-positive and Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans (Al-Wahaibi et al., 2021). Similarly, synthesized thiadiazoles, triazoles, and oxadiazoles containing piperazine nucleus showed moderate activity towards Bacillus Subtilis and Escherichia Coli, suggesting the potential of piperazine-based compounds in antimicrobial therapy (Deshmukh et al., 2017).

Anticancer Applications

Compounds with a piperazine linker have been evaluated for their anti-proliferative activity against various cancer cell lines, including prostate cancer, human colorectal cancer, and breast cancer. Specific compounds have demonstrated optimum anti-proliferative activity, pointing towards the potential use of piperazine derivatives in cancer treatment (Al-Wahaibi et al., 2021). Another study synthesized novel thioxothiazolidin-4-one derivatives that inhibited tumor growth and tumor-induced angiogenesis in mouse models, indicating potential anticancer therapy applications (Chandrappa et al., 2010).

Anti-inflammatory Applications

Research into the synthesis and evaluation of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones revealed compounds with significant anti-inflammatory activity, with some showing comparable or better efficacy than traditional drugs like indomethacin (Koksal et al., 2013). This suggests the potential of piperazine derivatives as anti-inflammatory agents.

Mecanismo De Acción

Propiedades

IUPAC Name |

5-[4-(3-chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O3/c16-12-3-1-4-13(11-12)17-7-9-18(10-8-17)14(19)5-2-6-15(20)21/h1,3-4,11H,2,5-10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHIYKFBLHNKCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

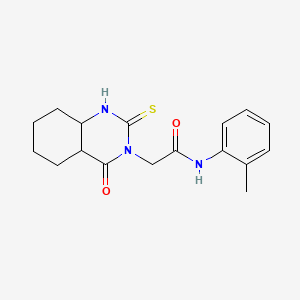

![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine](/img/structure/B2655582.png)

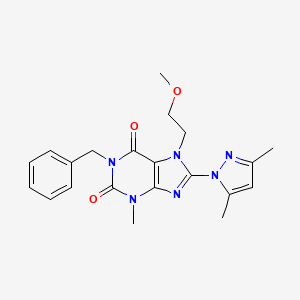

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2655587.png)

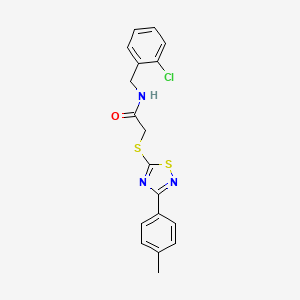

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea](/img/structure/B2655592.png)

![3-[(4-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-cyclopropyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2655598.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]naphthalene-1-sulfonamide](/img/structure/B2655600.png)